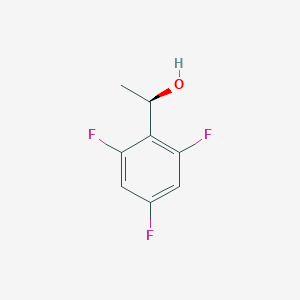

(1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol

Description

BenchChem offers high-quality (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,4,6-trifluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGIAUMXLVQIHA-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568065-39-3 | |

| Record name | (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Asymmetric Synthesis of (1R)-1-(2,4,6-Trifluorophenyl)ethan-1-ol

Executive Summary

The synthesis of (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol represents a critical transformation in the development of antiviral and antiepileptic pharmacophores. The presence of three fluorine atoms on the aromatic ring, particularly the steric bulk at the 2,6-positions, creates a challenging environment for conventional asymmetric induction.

This technical guide outlines two validated methodologies for converting 2,4,6-trifluoroacetophenone to the target (1R)-alcohol:

-

Biocatalytic Reduction (Primary Route): Utilizes engineered Ketoreductases (KREDs) to achieve >99% enantiomeric excess (ee) under mild aqueous conditions.

-

Asymmetric Transfer Hydrogenation (Secondary Route): A scalable chemical alternative using Ru(II)-chiral diamine catalysts (Noyori type) for non-biological process streams.

Substrate Analysis & Challenges

Electronic and Steric Environment

The substrate, 2,4,6-trifluoroacetophenone , presents specific challenges compared to non-fluorinated acetophenones:

-

Electronic Activation: The electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic. While this increases reactivity, it also heightens the risk of non-stereoselective background reduction (racemic) if the catalyst turnover is slow.

-

Steric Hindrance: The ortho-fluorine atoms (positions 2 and 6) create a "steric wall" near the carbonyl group. Standard catalysts that rely on close approach to the aromatic ring may suffer from reduced activity or reversed facial selectivity.

| Parameter | Value/Description | Impact on Synthesis |

| Substrate | 2,4,6-Trifluoroacetophenone | Precursor |

| Target Product | (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol | Chiral Intermediate |

| Electronic Effect | Strong | High carbonyl electrophilicity |

| Steric Effect | 2,6-Difluoro substitution | Blocks standard catalyst trajectories |

| Target Purity | >98% chemical, >99% ee | Required for API usage |

Methodology A: Biocatalytic Reduction (Gold Standard)

Biocatalysis is the preferred method for this transformation due to its ability to enforce strict facial selectivity despite the steric hindrance of the ortho-fluorines.

Mechanism & Workflow

The reaction utilizes an NADPH-dependent Ketoreductase (KRED). To make the process economically viable, a cofactor regeneration system (Glucose Dehydrogenase - GDH) is coupled to the reaction.

Diagram 1: Coupled Enzymatic Reduction Cycle

Caption: Coupled enzymatic cycle showing the reduction of the ketone by KRED utilizing NADPH, which is continuously regenerated by GDH converting Glucose to Gluconolactone.

Experimental Protocol

Objective: Synthesis of 10g of (1R)-alcohol.

-

Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate (

). -

Cofactor Mix: Dissolve

(20 mg) and D-Glucose (1.5 equivalents relative to ketone) in the buffer. -

Enzyme Loading: Add commercially available KRED (e.g., Codexis KRED-P1 or equivalent "anti-Prelog" variant) and GDH (100 units).

-

Note: Screening is required to identify the specific KRED variant that yields the (R)-enantiomer, as "Prelog" enzymes typically yield (S).

-

-

Substrate Addition: Dissolve 2,4,6-trifluoroacetophenone (10 g) in Isopropyl Alcohol (IPA) or DMSO (5 mL) to assist solubility, then add dropwise to the agitated aqueous mixture.

-

Reaction: Stir at 30°C @ 250 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (gluconic acid production will lower pH).

-

Work-up: After 24 hours (or >99% conversion via HPLC), extract the mixture with Ethyl Acetate (3 x 50 mL). Dry organic layer over

and concentrate in vacuo.

Methodology B: Asymmetric Transfer Hydrogenation (ATH)[2][3][4]

For laboratories lacking biocatalytic infrastructure, Ru-catalyzed ATH is the robust chemical alternative. This method relies on the Noyori-Ikariya catalyst system.

Catalyst Selection

To obtain the (1R) -alcohol, the (R,R)-TsDPEN ligand is required.

-

Catalyst Precursor:

-

Chiral Ligand:

((R,R)-TsDPEN) -

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Mechanism

The reaction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium hydride delivers the hydride to the carbonyl carbon, while the amine proton of the ligand is delivered to the carbonyl oxygen.

Diagram 2: Ru-ATH Catalytic Cycle

Caption: The catalytic cycle of Ru-TsDPEN transfer hydrogenation. The 18-electron ruthenium hydride species reduces the ketone via a concerted transition state.

Experimental Protocol

-

Catalyst Formation: In a Schlenk flask, combine

(0.005 equiv) and (R,R)-TsDPEN (0.012 equiv) in dry dichloromethane. Heat to reflux for 1 hour, cool, and wash with water. Isolate the purple solid (Ru-catalyst). -

Reaction Setup: Dissolve 2,4,6-trifluoroacetophenone (1.0 equiv) in the Formic Acid/Triethylamine azeotrope (5:2 molar ratio).

-

Concentration: 0.5 M to 1.0 M.

-

-

Initiation: Add the prepared Ru-catalyst (S/C ratio 100:1 to 500:1).

-

Conditions: Stir at 28-30°C.

-

Warning: Do not heat excessively (>40°C) as the electron-deficient ketone is prone to decomposition or racemic background reduction.

-

-

Monitoring: Monitor via TLC or GC. Reaction is typically complete in 12-18 hours.

-

Quench: Dilute with water and extract with Dichloromethane. Wash with saturated

to remove residual formic acid.

Process Control & Analytics

To ensure the integrity of the (1R)-isomer, the following analytical methods are required.

| Analysis | Method | Specification |

| Conversion | HPLC (C18 Column) | >98% Area |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H or AD-H) | >99% (R)-isomer |

| Residual Solvent | GC-Headspace | < Limit of Quantitation |

| Identity | 1H NMR (400 MHz, CDCl3) | Quartet at ~5.2 ppm (CH-OH) |

Chiral HPLC Conditions (Example):

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm)

-

Mobile Phase: n-Hexane : Isopropanol (95:5)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm[1]

-

Expected Elution: (S)-isomer (minor) elutes first; (R)-isomer (major) elutes second (Confirm with racemic standard).

References

-

Knighton, R. C., et al. (2018). "Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes."[2] Journal of Organometallic Chemistry. [2]

- Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

- Hollmann, F., et al. (2021). "Enzymatic reduction of ketones." Green Chemistry. (General reference for KRED/GDH cycles).

- Merck & Co. (Patents). Various process patents regarding L-768,673 intermediates utilize similar poly-fluorinated chiral alcohols via asymmetric reduction.

Sources

Technical Guide: (1R)-1-(2,4,6-Trifluorophenyl)ethan-1-ol (CAS 1568193-05-4)

Executive Summary: The Strategic Value of Fluorinated Chiral Synthons

Current Status: Active Pharmaceutical Intermediate (API) & Chiral Building Block Primary Utility: Pharmacophore modulation, metabolic blocking, and stereoselective synthesis.

(1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol (CAS 1568193-05-4) represents a high-value "privileged structure" in modern medicinal chemistry. Its core value lies in the 2,4,6-trifluoro substitution pattern , which imparts unique electronic and steric properties:

-

Metabolic Shielding: The fluorine atoms at the 2, 4, and 6 positions effectively block oxidative metabolism (e.g., P450 hydroxylation) at the phenyl ring, significantly extending the half-life of drug candidates.

-

Electronic Modulation: The strong electron-withdrawing nature of the three fluorine atoms increases the acidity of the hydroxyl proton and modulates the pKa of neighboring functional groups in downstream derivatives.

-

Chiral Fidelity: As a (1R)-enantiomer, it serves as a critical scaffold for setting stereochemistry in complex molecules, particularly for NK-1 receptor antagonists, kinase inhibitors, and analgesics.

Chemical Profile & Structural Analysis

| Parameter | Data |

| Chemical Name | (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol |

| CAS Number | 1568193-05-4 |

| Molecular Formula | C₈H₇F₃O |

| Molecular Weight | 176.14 g/mol |

| Chiral Center | C1 (R-configuration) |

| Key Substituents | 2,4,6-Trifluoro (Ortho/Para blockade) |

| Predicted pKa | ~13.5 (Alcohol OH, lower than non-fluorinated analogs due to -I effect) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Low solubility in water.[1][2] |

Expert Insight: The "Ortho Effect" (2,6-difluoro substitution) creates significant steric bulk around the benzylic carbon. This steric crowding is a double-edged sword: it enhances metabolic stability but can hinder standard nucleophilic substitution reactions during synthesis, often requiring specialized catalysts or conditions.

Synthetic Pathways & Process Development

To achieve high enantiomeric excess (ee > 99%), two primary methodologies are recommended: Biocatalytic Reduction (Green Chemistry) and Asymmetric Transfer Hydrogenation (ATH) .

Pathway A: Biocatalytic Reduction (Recommended for Scale-Up)

Biocatalysis offers superior enantioselectivity for sterically hindered ketones like 2',4',6'-trifluoroacetophenone.

-

Enzyme Class: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs).

-

Cofactor Regeneration: NADPH/NADP+ coupled with Glucose Dehydrogenase (GDH).

Protocol:

-

Screening: Screen a library of KREDs (e.g., Codexis, Johnson Matthey kits) specifically targeting "bulky-bulky" ketones.

-

Reaction Mix:

-

Substrate: 2',4',6'-trifluoroacetophenone (50-100 g/L).

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Cofactor: NADP+ (1.0 mM).

-

Co-substrate: Isopropanol (IPA) or Glucose (for regeneration).

-

Enzyme Loading: 1-5 wt%.

-

-

Conditions: 30°C, mild agitation (200 rpm).

-

Workup: Extraction with Ethyl Acetate (EtOAc) or MTBE. The aqueous phase containing the enzyme can often be recycled.

Pathway B: Asymmetric Transfer Hydrogenation (Noyori Type)

For labs without biocatalysis capabilities, Ru-catalyzed transfer hydrogenation is the gold standard.

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Note: Use (S,S)-ligand to obtain (1R)-alcohol typically, but verify based on priority rules for fluorinated rings).

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

Protocol:

-

Dissolution: Dissolve ketone in dry DMF or DCM.

-

Catalyst Addition: Add 0.5 - 1.0 mol% Ru-catalyst.

-

Reaction: Stir at 25-40°C under inert atmosphere (Ar/N₂).

-

Monitoring: Monitor conversion via F-19 NMR (shift in CF3 signals) or HPLC.

-

Quench: Water/Brine wash.

Visualization: Synthetic Workflow & Derivatization

Figure 1: Synthetic routes from ketone precursor to the (1R)-alcohol and potential downstream derivatizations.

Quality Control & Characterization

Validating the identity and purity of CAS 1568193-05-4 is critical due to the potential for racemization under acidic conditions.

A. Chiral HPLC Method (Standard)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Phenyl absorption) or 210 nm.

-

Expectation: The (1R) and (1S) enantiomers should show baseline separation (Resolution > 1.5).

B. NMR Spectroscopy[1][3]

-

1H NMR (CDCl₃): Look for the quartet at ~5.2 ppm (CH-OH) and the doublet at ~1.5 ppm (CH₃). The aromatic region (6.6 - 6.9 ppm) will show the characteristic triplet of triplets (or simplified pattern) for the 3,5-protons, depending on resolution.

-

19F NMR: Crucial for purity. Expect a signal ratio of 2:1.

-

~ -109 ppm (2F, ortho-F).

-

~ -112 ppm (1F, para-F).

-

Note: Shifts are approximate and solvent-dependent.

-

Applications in Drug Discovery[1][4][5]

A. Kinase Inhibitors & Receptor Antagonists

The 2,4,6-trifluorophenyl moiety is a bioisostere for other electron-deficient rings (e.g., pyridines, pentafluorophenyls).

-

Mechanism: The (1R)-alcohol serves as a linker. When converted to an ether or amine (via Mitsunobu inversion to (1S)-amine), it positions the "molecular shield" (trifluorophenyl group) into hydrophobic pockets of the target protein (e.g., NK-1 receptor, VR1 receptor).

-

Metabolic Stability: The fluorine atoms prevent metabolic attack at the most reactive phenyl positions, forcing metabolism to occur on the alkyl chain or other less critical parts of the molecule.

B. Chiral Auxiliaries

Due to the strong electronic difference between the trifluorophenyl ring and the methyl group, this alcohol induces high diastereoselectivity in subsequent reactions (e.g., if used as a chiral ester auxiliary).

References

-

Asymmetric Reduction of Trifluoromethyl Ketones

-

Biocatalytic Methodologies (KREDs)

-

Source: Zhang, J., et al. "Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells." AMB Express, 2021. Link

- Relevance: Details the "Green Chemistry" approach using whole-cell biocatalysis for fluorin

-

-

Chiral Separation of Fluorinated Alcohols

-

Source: BenchChem. "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols." Link

- Relevance: Provides column selection strategies for separating highly fluorin

-

-

Noyori Transfer Hydrogenation (General Protocol)

-

Source: Matsumura, K., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Catalysts." Journal of the American Chemical Society, 1997. Link

- Relevance: The foundational text for the chemical synthesis p

-

Sources

- 1. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-1-[3,5-双(三氟甲基)苯基]乙醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Stereoselective Synthesis of Trifluoromethyl-Substituted Carbinols

Abstract

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties, making trifluoromethyl-substituted carbinols highly sought-after building blocks in medicinal chemistry and materials science. Achieving stereocontrol in the synthesis of these compounds is paramount, as the biological activity of chiral molecules is often dependent on their absolute configuration. This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of trifluoromethyl-substituted carbinols, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key transformations, provide field-proven insights into experimental design, and present detailed protocols for the synthesis of these valuable chiral molecules.

Introduction: The Significance of Chiral Trifluoromethyl Carbinols

The trifluoromethyl group is a unique substituent that can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. Consequently, the development of efficient and stereoselective methods for the synthesis of trifluoromethyl-substituted carbinols has been a major focus of synthetic organic chemistry. These chiral carbinols are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. The ability to control the three-dimensional arrangement of atoms around the carbinol stereocenter is crucial for optimizing the desired biological activity and minimizing off-target effects.

This guide will explore the primary methodologies for achieving high stereoselectivity in the synthesis of trifluoromethyl-substituted carbinols, with a focus on the following key strategies:

-

Asymmetric Nucleophilic Trifluoromethylation of Carbonyl Compounds

-

Stereoselective Reduction of Trifluoromethyl Ketones

-

Enantioselective Alkynylation of Trifluoromethyl Ketones

-

Asymmetric Nitroaldol (Henry) Reaction

-

Modern Photoredox-Mediated Approaches

-

Nickel-Catalyzed Reductive Cross-Coupling Strategies

Asymmetric Nucleophilic Trifluoromethylation of Carbonyl Compounds

The direct addition of a trifluoromethyl nucleophile to a prochiral aldehyde or ketone is one of the most straightforward approaches to trifluoromethyl carbinols. The primary challenge lies in controlling the facial selectivity of the nucleophilic attack to achieve high enantioselectivity.

The Ruppert-Prakash Reagent and Chiral Catalysis

The most widely utilized reagent for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. This reagent requires activation by a nucleophilic initiator, typically a fluoride source, to generate the active trifluoromethyl anion.

The key to achieving enantioselectivity is the use of a chiral catalyst that can create a chiral environment around the carbonyl substrate. Cinchona alkaloids and their derivatives have proven to be highly effective catalysts for this transformation.[1]

Mechanism of Asymmetric Trifluoromethylation with a Chiral Ammonium Fluoride

Caption: Mechanism of Chiral Ammonium Fluoride-Catalyzed Asymmetric Trifluoromethylation.

Representative Experimental Protocol: Asymmetric Trifluoromethylation of an Aryl Ketone [1]

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a cinchona alkaloid-derived ammonium bromide (0.1 equiv) and tetramethylammonium fluoride (TMAF, 0.1 equiv) are dissolved in anhydrous THF.

-

Reaction Setup: The catalyst solution is cooled to -78 °C. The aryl ketone (1.0 equiv) is added, followed by the slow addition of the Ruppert-Prakash reagent (1.5 equiv).

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral trifluoromethyl carbinol.

| Catalyst | Substrate | Yield (%) | ee (%) | Reference |

| Cinchona Alkaloid Ammonium Bromide/TMAF | Acetophenone | 85 | 92 | [1] |

| Cinchona Alkaloid Ammonium Bromide/TMAF | 2-Naphthyl methyl ketone | 91 | 94 | [1] |

| Cinchona Alkaloid Ammonium Bromide/TMAF | 1-Indanone | 88 | 90 | [1] |

Stereoselective Reduction of Trifluoromethyl Ketones

An alternative and powerful strategy for accessing chiral trifluoromethyl carbinols is the asymmetric reduction of prochiral trifluoromethyl ketones. This approach benefits from the availability of a wide range of highly effective and predictable chiral reducing agents and catalysts.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a landmark achievement in asymmetric catalysis, providing a highly reliable method for the enantioselective reduction of ketones.[2] The reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF.

Mechanism of the CBS Reduction

Caption: Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction.

Representative Experimental Protocol: CBS Reduction of a Trifluoromethyl Ketone [3][4]

-

Catalyst Generation (in situ): To a solution of the chiral lactam alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (10 mol%) in anhydrous THF under an inert atmosphere is added a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.0 equiv) at room temperature. The mixture is stirred for 15 minutes.

-

Reduction: The solution of the trifluoromethyl ketone (1.0 equiv) in anhydrous THF is added dropwise to the catalyst solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the enantiomerically enriched trifluoromethyl carbinol.

| Substrate (ArCOCF₃) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| 2,2,2-Trifluoroacetophenone | 10 | 95 | 96 | [3] |

| 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one | 10 | 92 | 98 | [3] |

| 1-Cyclohexyl-2,2,2-trifluoroethan-1-one | 10 | 88 | 91 | [3] |

Modern Photoredox-Mediated Approaches

The advent of photoredox catalysis has opened up new avenues for the stereoselective synthesis of trifluoromethyl-substituted compounds. The MacMillan group has pioneered a dual catalytic approach that combines photoredox catalysis with organocatalysis to achieve the highly enantioselective α-trifluoromethylation of aldehydes.[5][6][7]

This methodology utilizes an iridium-based photoredox catalyst to generate a trifluoromethyl radical from a suitable precursor (e.g., CF₃I). This radical is then intercepted by a chiral enamine, formed in situ from the aldehyde and a chiral secondary amine catalyst (a MacMillan catalyst), in a highly stereocontrolled fashion.

Mechanism of Photoredox-Mediated Asymmetric Trifluoromethylation

Caption: Dual Catalytic Cycle for Photoredox-Mediated Asymmetric α-Trifluoromethylation of Aldehydes.

Representative Experimental Protocol: Photoredox α-Trifluoromethylation of an Aldehyde [5][6]

-

Reaction Setup: A solution of the iridium photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆) (1 mol%), the chiral imidazolidinone catalyst (20 mol%), and the aldehyde (1.0 equiv) in anhydrous DMF is prepared in a reaction vessel.

-

Degassing: The solution is degassed by three freeze-pump-thaw cycles.

-

Addition of Reagents: Trifluoromethyl iodide (CF₃I) is then introduced into the reaction vessel.

-

Irradiation: The reaction mixture is stirred and irradiated with a blue LED lamp at a controlled temperature (e.g., -20 °C).

-

Monitoring and Work-up: The reaction is monitored by ¹⁹F NMR spectroscopy. Upon completion, the reaction mixture is diluted with diethyl ether and washed with water and brine.

-

Reduction and Purification: The resulting α-trifluoromethyl aldehyde is often reduced in situ with NaBH₄ to the more stable trifluoromethyl carbinol. The crude product is then purified by flash column chromatography.

| Aldehyde Substrate | Yield (%) | ee (%) | Reference |

| Octanal | 79 | 99 | [5][6] |

| Cinnamaldehyde | 85 | 97 | [5][6] |

| Phenylacetaldehyde | 72 | 98 | [5][6] |

Conclusion and Future Outlook

The stereoselective synthesis of trifluoromethyl-substituted carbinols has witnessed remarkable progress in recent years, driven by the development of novel catalytic systems and synthetic methodologies. The strategies outlined in this guide, including asymmetric nucleophilic trifluoromethylation, stereoselective reduction of trifluoromethyl ketones, and modern photoredox-mediated approaches, provide a powerful toolkit for accessing these valuable chiral building blocks with high levels of stereocontrol.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, the expansion of substrate scope to include more challenging and complex molecules, and the application of these methods in the synthesis of novel pharmaceuticals and functional materials. The continued exploration of new catalytic concepts and reaction mechanisms will undoubtedly lead to even more efficient and versatile strategies for the stereoselective synthesis of trifluoromethyl-substituted carbinols.

References

-

Nagib, D. A.; Scott, M. E.; MacMillan, D. W. C. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society2009 , 131 (31), 10875–10877. [Link]

-

Rzayev, R.; Niyazova, A. A.; Huseynov, M. A.; Musayeva, V. H.; Razzaq, H. M. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters2024 . [Link]

-

Didier, D. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Arkivoc2013 , 2014 (2), 366-397. [Link]

-

Nagib, D. A.; Scott, M. E.; MacMillan, D. W. C. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society2009 , 131 (31), 10875-10877. [Link]

-

Didier, D. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Arkivoc2013 , 2014 (2), 366-397. [Link]

-

Rzayev, R.; Niyazova, A. A.; Huseynov, M. A.; Musayeva, V. H.; Razzaq, H. M. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters2024 . [Link]

-

Nagib, D. A.; Scott, M. E.; MacMillan, D. W. C. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC2009 . [Link]

-

Evans, D. A.; Seidel, D.; Rueping, M.; Lam, H. W.; Shaw, J. T.; Downey, C. W. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society2003 , 125 (42), 12692–12693. [Link]

-

Wu, B.-B.; Xu, J.; Bian, K.-J.; Gao, Q.; Wang, X.-S. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society2022 , 144 (14), 6543–6550. [Link]

-

Shibata, N.; Mizuta, S.; Kawai, H. Cinchona alkaloids/TMAF combination-catalyzed nucleophilic enantioselective trifluoromethylation of aryl ketones. Tetrahedron: Asymmetry2007 , 18 (17), 2315-2318. [Link]

-

Ma, J.-A. The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted Carbon Centers. CHIMIA International Journal for Chemistry2011 , 65 (12), 931-936. [Link]

-

Nagib, D. A.; Scott, M. E.; MacMillan, D. W. C. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society2009 , 131 (31), 10875–10877. [Link]

-

Kawanami, Y.; Murao, S.; Ohga, T.; Kobayashi, N. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules2018 , 23 (9), 2339. [Link]

-

Kawanami, Y.; Murao, S.; Ohga, T.; Kobayashi, N. Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. Catalysts2016 , 6 (9), 136. [Link]

-

Barata-Vallejo, S.; Lantaño, B.; Postigo, A. Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry - A European Journal2014 , 20 (51), 16806-16829. [Link]

-

Shainurova, A. M.; Vatsik, M. V.; Slepukhin, P. A.; Eltsov, O. S.; Sosnovskikh, V. Y. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules2022 , 27 (20), 7035. [Link]

-

Kawanami, Y.; Murao, S.; Ohga, T.; Kobayashi, N. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules2018 , 23 (9), 2339. [Link]

-

Evans, D. A.; Seidel, D.; Rueping, M.; Lam, H. W.; Shaw, J. T.; Downey, C. W. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Organic Chemistry Portal. [Link]

-

Nagib, D. A.; Scott, M. E.; MacMillan, D. W. C. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. ACS Publications. [Link]

-

Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. [Link]

-

Dai, S.; Li, G.; Zhang, W.; Huang, D. Asymmetric reduction of ketones using CBS catalyst. ResearchGate2017 . [Link]

-

Karlsson, S.; Ficks, A.; Hannedouche, J. Development of Bifunctional Aza-Bis(oxazoline) Copper Catalysts for Enantioselective Henry Reaction. The Journal of Organic Chemistry2010 , 75 (19), 6609-6612. [Link]

-

α-Trifluoromethyl carbonyl compounds synthesis. Organic Chemistry Portal. [Link]

-

Singh, B. K.; Kumar, A.; Singh, V. K. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology2018 , 8 (21), 5320-5345. [Link]

-

Feng, X.; Li, Y.; Jiang, J. Enantioselective Henry reaction catalyzed by a C2-symmetric bis(oxazoline)–Cu(OAc)2·H2O complex. Tetrahedron: Asymmetry2004 , 15 (14), 2285-2289. [Link]

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

-

CBS Reduction, Enantioselective Catalysis. YouTube2021 . [Link]

-

Enantioselective reduction of ketones. Wikipedia. [Link]

-

Strieth-Kalthoff, F.; Gini, A.; Téchem, A.; Novoa, L.; Gemo, S.; La-Venia, A.; Glorius, F. Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling. Angewandte Chemie International Edition2022 , 61 (51), e202212003. [Link]

-

Strieth-Kalthoff, F.; Gini, A.; Téchem, A.; Novoa, L.; Gemo, S.; La-Venia, A.; Glorius, F. Direct Synthesis of α‐Aryl‐α‐Trifluoromethyl Alcohols via Nickel Catalyzed Cross‐Electrophile Coupling. Angewandte Chemie2022 , 134 (51), e202212003. [Link]

-

Wu, B.-B.; Xu, J.; Bian, K.-J.; Gao, Q.; Wang, X.-S. Diverse Synthesis of Chiral Trifluoromethylated Alkanes via Nickel-Catalyzed Enantioconvergent Reductive Hydroalkylation of Unactivated Olefins. Journal of the American Chemical Society2022 , 144 (14), 6543-6550. [Link]

-

Bandini, M.; Cozzi, P. G.; Umani-Ronchi, A. ChemInform Abstract: Efficient Asymmetric Copper(I)-Catalyzed Henry Reaction Using Chiral N-Alkyl-C 1 -tetrahydro-1,1′-bisisoquinolines. ChemInform2004 , 35 (43). [Link]

-

Large, S.; Nivet, A.; Grimaud, L.; Billard, T.; Langlois, B. R. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters2000 , 2 (13), 1839-1841. [Link]

-

Wu, B.-B.; Xu, J.; Bian, K.-J.; Gao, Q.; Wang, X.-S. Diverse Synthesis of Chiral Trifluoromethylated Alkanes via Nickel‐Catalyzed Asymmetric Reductive Cross‐Coupling Fluoroalkylation. Journal of the American Chemical Society2022 , 144 (14), 6543-6550. [Link]

-

Fukuzumi, T.; Shibata, N.; Sugiura, M.; Nakamura, S.; Toru, T. Enantioselective fluorination mediated by cinchona alkaloids/selectfluor combinations: A catalytic approach. Journal of Fluorine Chemistry2006 , 127 (4-5), 548-551. [Link]

Sources

- 1. Cinchona alkaloids/TMAF combination-catalyzed nucleophilic enantioselective trifluoromethylation of aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Guide to the Discovery and Synthesis of Novel Chiral Auxiliaries

Introduction: The Imperative of Chirality in Modern Chemistry

In the intricate world of molecular science, three-dimensional arrangement is not a trivial detail—it is often the very essence of function. Many of the molecules that underpin life and medicine are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. This seemingly subtle difference can have profound consequences; one enantiomer of a drug may offer a life-saving therapeutic effect, while its mirror image could be inactive or even dangerously toxic.[] Consequently, the ability to selectively synthesize a single desired enantiomer, a field known as asymmetric synthesis, is a cornerstone of modern drug discovery, agrochemical development, and materials science.[][2][3]

Among the powerful strategies available to chemists, the use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry.[4][5] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral (prochiral) substrate.[3][4] Its own well-defined three-dimensional structure acts as a built-in "steering wheel," directing an incoming reagent to attack from a specific face, thereby creating a new stereocenter with a predictable configuration.[6][7] After the critical bond-forming step, the auxiliary is removed, leaving behind the desired enantiomerically enriched product, and can often be recovered for reuse.[4][6]

This guide provides an in-depth technical overview of the core principles and modern practices in the discovery and synthesis of novel chiral auxiliaries. We will move beyond simple protocols to explore the causal logic behind their design, the methods for their synthesis, and the rigorous evaluation of their performance, providing researchers with the foundational knowledge to innovate in this critical area of synthetic chemistry.

Part 1: The Logic of Control — Design Principles and Discovery Strategies

The efficacy of a chiral auxiliary is not a matter of chance; it is born from a deep understanding of stereochemical principles and molecular interactions. An ideal auxiliary should be readily available in enantiomerically pure form, attach and detach from the substrate under mild conditions without racemization, and, most importantly, induce a very high degree of stereoselectivity in the key reaction.[5]

Mechanisms of Stereochemical Induction

The primary function of a chiral auxiliary is to create a diastereomeric intermediate where the two faces of the reactive center (e.g., an enolate) are no longer energetically equivalent. This is typically achieved through:

-

Steric Hindrance: The auxiliary possesses bulky groups that physically block one face of the molecule, forcing an incoming reagent to approach from the less hindered side. This is the most common and intuitive mechanism.

-

Chelation Control: The auxiliary and substrate can form a rigid, cyclic conformation through coordination with a metal ion (e.g., from a Lewis acid). This locked conformation exposes one face of the reactive center while shielding the other. Evans' oxazolidinones and pseudoephedrine amides are classic examples that operate via this principle.[3][8]

-

Electronic Effects: While less common, the electronic properties of the auxiliary can influence the transition state, favoring one stereochemical outcome over another.

Modern Discovery and Design Strategies

The search for new, more efficient auxiliaries has evolved from modifying existing scaffolds to incorporating sophisticated modern techniques.

-

Computational Chemistry: The advent of powerful computational tools has revolutionized auxiliary design.[2] Techniques like Density Functional Theory (DFT) allow scientists to model reaction transition states and predict the stereochemical outcome in silico.[2][12] This predictive modeling can screen potential auxiliary candidates before any resource-intensive lab work begins, guiding the rational design of more effective structures.[2][13][14]

-

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify "hits" that exhibit a desired activity.[15][16] In the context of auxiliary discovery, this involves creating a library of potential auxiliaries, attaching them to a common substrate, running a test reaction in a multi-well plate format, and then rapidly analyzing the enantiomeric excess (ee) of the product.[17] This approach enables the screening of thousands of possibilities in a short time, accelerating the discovery of novel and effective chiral controllers.[17][18]

Part 2: From Concept to Reality — Synthesis and Application

Once a promising chiral auxiliary candidate is designed, its practical utility hinges on an efficient synthesis and its performance in key asymmetric transformations.

Synthesis of Chiral Auxiliaries

The most common and cost-effective method for preparing chiral auxiliaries is to start from the "chiral pool"—a collection of inexpensive, enantiomerically pure natural products.[19][20]

-

Common Chiral Pool Starting Materials:

-

Amino Acids: (S)-Valine and (S)-Phenylalanine are common precursors for Evans' oxazolidinone auxiliaries.[5]

-

Terpenes: Camphor is the starting material for Oppolzer's sultam.[]

-

Carbohydrates: Sugars offer a rich source of defined stereocenters for creating complex auxiliaries.[19][21]

-

Hydroxy Acids: Mandelic and lactic acids are also valuable starting points.[4][20]

-

Detailed Protocol: Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol details the synthesis of a widely used Evans-type auxiliary from (1R,2S)-(-)-norephedrine, a chiral pool starting material. The rationale for this choice is its commercial availability and the high crystallinity of the resulting auxiliary, which facilitates purification.

Step 1: Carbonyl Source Reaction

-

Reaction: (1R,2S)-(-)-Norephedrine + Diethyl Carbonate → (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (1R,2S)-(-)-norephedrine (1.0 eq) and a catalytic amount of potassium carbonate (0.1 eq).

-

Add diethyl carbonate (3.0 eq), which serves as both the carbonyl source and the solvent. Causality: Using an excess of diethyl carbonate drives the reaction towards completion according to Le Châtelier's principle and avoids the need for an additional solvent.

-

Heat the mixture to reflux (approx. 120-130 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product often begins to crystallize.

-

Add water to the flask to dissolve any inorganic salts and precipitate the product fully.

-

Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold hexane to aid in drying.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure, needle-like crystals of the oxazolidinone auxiliary.

-

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis. The enantiomeric purity can be confirmed by chiral HPLC if necessary, but is generally assumed from the high purity of the starting material.

The Auxiliary in Action: A General Workflow

The application of a chiral auxiliary follows a logical three-step sequence: attachment, diastereoselective reaction, and cleavage.[6][7]

Detailed Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol demonstrates the use of the synthesized auxiliary to perform a highly diastereoselective alkylation, a fundamental C-C bond-forming reaction.[22]

Step 1: Acylation of the Auxiliary

-

Procedure:

-

Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

-

Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Causality: n-BuLi is a strong base that deprotonates the nitrogen of the oxazolidinone to form a lithium amide, activating it for acylation.

-

After 15 minutes, add propionyl chloride (1.1 eq) dropwise and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup. Purify the resulting N-propanoyl oxazolidinone by flash chromatography.

-

Step 2: Diastereoselective Alkylation

-

Procedure:

-

Dissolve the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq) as a 1M solution in THF. Stir for 30 minutes. Causality: NaHMDS is a strong, non-nucleophilic base that selectively deprotonates the α-carbon to form the (Z)-enolate. The sodium ion chelates with the carbonyl oxygens, creating a rigid conformation that dictates the stereochemical outcome.

-

Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify by flash chromatography.

-

-

Validation: The diastereomeric ratio (d.r.) of the product can be accurately determined by ¹H NMR analysis of the crude product, observing the integration of distinct signals for the α-proton of the two diastereomers.

Step 3: Cleavage of the Auxiliary

-

Procedure:

-

Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water, and cool to 0 °C.

-

Add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by lithium hydroxide (LiOH, 2.0 eq). Causality: This combination forms lithium hydroperoxide (LiOOH) in situ, which is a soft nucleophile that selectively attacks the more accessible exocyclic acyl carbonyl, minimizing unwanted cleavage of the auxiliary's endocyclic carbonyl.[23][24]

-

Stir the reaction for 4 hours at 0 °C.

-

Quench the excess peroxide by adding aqueous sodium sulfite.

-

Perform an aqueous workup, separating the aqueous and organic layers. The desired carboxylic acid product will be in the aqueous layer as its lithium salt, while the recovered auxiliary will be in the organic layer. Acidify the aqueous layer and extract to isolate the final chiral product.

-

-

Validation: Determine the enantiomeric excess (ee) of the final carboxylic acid product using chiral HPLC or by converting it to a methyl ester and analyzing by chiral GC.

Part 3: Data-Driven Evaluation and Future Perspectives

The success of a novel chiral auxiliary is ultimately measured by quantitative data. A systematic comparison against existing standards is crucial for establishing its value to the scientific community.

Comparative Performance Data

The following table summarizes typical results for the asymmetric alkylation described above, comparing a standard Evans auxiliary with a pseudoephedrine-based auxiliary, illustrating how different scaffolds perform under similar conditions.

| Chiral Auxiliary | Electrophile | Base | Temp (°C) | Diastereomeric Excess (d.e. %) | Yield (%) | Reference |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | -78 | >99 | 85 | [22] |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | NaHMDS | -78 | 98 | 90 | [22] |

| (1R,2S)-Pseudoephedrine | Benzyl bromide | LDA | -78 | >98 | 91 | [3] |

| (1R,2S)-Pseudoephedrine | Ethyl iodide | LDA | 0 | 96 | 88 | [3] |

Table 1: Comparative efficacy of common chiral auxiliaries in asymmetric alkylation reactions.

Visualizing the Mechanism of Control

The high diastereoselectivity observed with N-acyl oxazolidinones can be rationalized by examining the chelated transition state.

Future Outlook

While auxiliary-mediated synthesis is a mature field, innovation continues. The primary challenges being addressed are atom economy and the stoichiometric use of the auxiliary.[3] Future developments will likely focus on:

-

Catalytic Auxiliaries: Designing auxiliaries that can be used in sub-stoichiometric amounts.

-

Bifunctional Auxiliaries: Creating auxiliaries that not only direct stereochemistry but also catalyze the reaction.

-

Greener Methodologies: Developing auxiliaries that are derived from renewable feedstocks and can be cleaved and recovered under more environmentally benign conditions.

-

Integration with AI: Utilizing machine learning and AI to accelerate the discovery of new scaffolds and predict their performance with even greater accuracy.[12]

The discovery and synthesis of novel chiral auxiliaries remain a vibrant and essential area of research. By combining established chemical principles with modern computational and screening technologies, scientists can continue to develop more efficient, selective, and sustainable tools for building the chiral molecules that shape our world.

References

- Computer-Aided Design of Chiral Ligands. Part III.

- Chiral Auxiliary Design. Vertex AI Search.

- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.

- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.

- Computer-aided design of chiral ligands. Part III.

- Chiral Auxiliary Applications in Asymmetric Synthesis: Applic

- Chiral auxiliary. Wikipedia.

- Chiral Auxiliaries in Asymmetric Synthesis of N

- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.

- Expert Chiral Synthesis Services. BOC Sciences.

- Chiral Auxiliary Synthesis. BOC Sciences.

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College.

- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.

- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.

- Chiral Auxiliaries in Asymmetric Synthesis.

- Asymmetric Synthesis. University of York.

- Asymmetric Synthesis. SlidePlayer.

- The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Compar

- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC.

- SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry (RSC Publishing).

- Advanced Chiral Auxiliary Synthesis. BOC Sciences.

- Harnessing Computational Methods in Asymmetric Synthesis. Chiralpedia.

- Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. springerprofessional.de.

- A brief review of high throughput screening in drug discovery process.

- High-Throughput Screening. Technology Networks.

Sources

- 2. esports.bluefield.edu - Chiral Auxiliary Design [esports.bluefield.edu]

- 3. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. york.ac.uk [york.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 11. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Harnessing Computational Methods in Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computer-aided design of chiral ligands. Part III. A novel ligand for asymmetric allylation designed using computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]

- 16. technologynetworks.com [technologynetworks.com]

- 17. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

- 20. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 21. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. chemistry.williams.edu [chemistry.williams.edu]

- 24. connectsci.au [connectsci.au]

Methodological & Application

Application Notes and Protocols: Asymmetric Hydrogenation of Prochiral Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The asymmetric hydrogenation of prochiral ketones is a cornerstone of modern organic synthesis, providing an efficient and atom-economical route to enantiomerically enriched secondary alcohols.[1] These chiral alcohols are critical building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] This guide offers a detailed examination of the principles, protocols, and practical considerations for performing this pivotal transformation. We will delve into the celebrated Noyori-type ruthenium-catalyzed systems, exploring the underlying mechanistic principles that govern their remarkable efficiency and selectivity. This document provides researchers with a robust framework for reaction setup, optimization, and troubleshooting, underpinned by a strong emphasis on safety protocols for high-pressure hydrogenation.

Introduction: The Significance of Chiral Alcohols

Chirality is a fundamental property in the life sciences, with the stereochemistry of a molecule often dictating its biological activity. The synthesis of single-enantiomer compounds is therefore a critical endeavor in drug development and other fields. The asymmetric hydrogenation of prochiral ketones stands out as a premier method for establishing a chiral center, converting a planar carbonyl group into a stereodefined hydroxyl group with high fidelity.[4] This transformation is characterized by its high atom economy, often proceeding with 100% efficiency, which contributes to more environmentally benign synthetic processes.[1]

The pioneering work of Ryoji Noyori, who was awarded the Nobel Prize in Chemistry in 2001 for his contributions to asymmetric hydrogenation, revolutionized the field.[5] His development of ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, and later, diphosphine/diamine combinations, enabled the highly efficient and enantioselective reduction of a broad spectrum of ketones.[5][6]

Core Principles: Mechanism and Catalyst Systems

The Noyori Metal-Ligand Bifunctional Mechanism

The exceptional reactivity of many modern catalysts for ketone hydrogenation is explained by the "metal-ligand bifunctional" mechanism.[7][8] Unlike earlier models that proposed substrate coordination to a vacant site on the metal, this mechanism involves a concerted transfer of a hydride from the metal center and a proton from a coordinated ligand (typically a diamine) to the carbonyl group.

This process occurs through a six-membered pericyclic transition state without direct interaction between the ketone's carbonyl oxygen and the ruthenium center.[7][8] The NH₂ group of the diamine ligand plays a crucial role in this outer-sphere mechanism.[7][8] This understanding is key to rationalizing the high efficiency and stereoselectivity of these catalyst systems.

Diagram: The Noyori Bifunctional Catalytic Cycle

Caption: Simplified catalytic cycle for ketone hydrogenation via a metal-ligand bifunctional mechanism.

Overview of Catalyst Systems

While a universal catalyst for all substrates does not exist, several classes of catalysts have demonstrated broad utility.[9] The choice of metal and ligand is paramount for achieving high enantioselectivity and turnover numbers.

| Catalyst Family | Key Features | Typical Substrates |

| Ru-BINAP Complexes | Pioneering catalyst system.[6] Requires a coordinating group on the substrate. | Functionalized ketones (e.g., β-keto esters).[9][10] |

| Ru-Diphosphine/Diamine | Employs a bifunctional mechanism.[7] High activity for simple ketones.[5] | Aromatic, heteroaromatic, and some aliphatic ketones.[1] |

| Ir-Based Catalysts | Effective for unfunctionalized ketones and imines.[4] Often used with P,N ligands. | A broad range of ketones, including challenging substrates.[4][11] |

| Rh-Based Catalysts | Primarily used for the hydrogenation of functionalized olefins.[9] | Amino ketones.[3] |

Table 1: Common Catalyst Families for Asymmetric Hydrogenation.

The enantioselectivity is governed by the steric and electronic interactions between the prochiral ketone and the chiral pocket of the catalyst in the transition state.[12] The disparity between the two substituent groups on the ketone is a critical factor in achieving high enantiomeric excess (ee).[12]

Detailed Experimental Protocol: A General Guideline

This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral ketone using a representative Ru-Diphosphine/Diamine catalyst system. Note: Optimization of solvent, temperature, pressure, and catalyst loading is often necessary for specific substrates.[13][14]

Materials and Equipment

-

Catalyst: e.g., RuCl₂[(S)-XylBINAP][(S,S)-DPEN] (or in-situ generated equivalent)

-

Substrate: Prochiral ketone (high purity is essential)[13]

-

Solvent: Degassed, anhydrous alcohol (e.g., Methanol, Ethanol, or 2-Propanol)

-

Base (optional but often crucial): e.g., Potassium tert-butoxide (KOtBu) or other strong organic bases.[7]

-

Hydrogen Source: High-purity hydrogen gas (H₂)

-

Reactor: A high-pressure autoclave or shaker hydrogenation apparatus rated for the intended pressure.[15][16]

-

Inert Gas: Argon or Nitrogen for purging

-

Standard laboratory glassware, syringes, and cannulation equipment.

Experimental Workflow Diagram

Caption: General workflow for asymmetric hydrogenation from setup to analysis.

Step-by-Step Procedure

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and free of any contaminants.[17] Assemble the reactor and perform a leak test with an inert gas like nitrogen.[15][17]

-

Inerting the Vessel: Under a positive pressure of argon or nitrogen, add the chiral ruthenium catalyst (e.g., 0.01-0.1 mol%).

-

Solvent and Reagent Addition:

-

Add the degassed, anhydrous solvent via cannula (e.g., 5-10 mL per mmol of substrate).

-

If a base is used, prepare a stock solution and add the required amount (the base can significantly accelerate the reaction).[7]

-

Add the prochiral ketone substrate.

-

-

Sealing and Purging: Securely seal the reactor.[17] Evacuate the vessel under vacuum and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to remove all oxygen.[16]

-

Pressurization and Reaction:

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 8-20 atm). Note that for some catalyst systems, the rate is independent of H₂ pressure in the absence of a base, but is accelerated with increasing pressure in the presence of a base.[7]

-

Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-60 °C).

-

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-purging the reactor) and analyzing them by TLC, GC, or HPLC until the starting material is consumed.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the reactor to room temperature.

-

Crucially and carefully , vent the excess hydrogen pressure in a well-ventilated fume hood.[17]

-

Purge the reactor with an inert gas.

-

Open the reactor and quench the reaction mixture (e.g., with saturated ammonium chloride solution).

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis: Purify the crude product via flash column chromatography or distillation. Determine the enantiomeric excess (ee) of the chiral alcohol product using chiral HPLC or GC.

Troubleshooting and Optimization

Achieving high enantioselectivity and yield often requires systematic optimization.[13]

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Enantioselectivity (ee) | Suboptimal temperature. | Lowering the reaction temperature often increases enantioselectivity.[13] |

| Incorrect solvent choice. | Screen different solvents; solvent polarity can influence the transition state.[13] | |

| Catalyst degradation. | Ensure the catalyst is handled under strictly inert conditions. Use high-purity, dry solvents. | |

| Slow or Incomplete Reaction | Low catalyst loading. | Increase catalyst loading or substrate/catalyst (S/C) ratio. |

| Insufficient hydrogen pressure. | Increase H₂ pressure, especially if a base is used.[7] | |

| Catalyst inhibition. | Substrate impurities (e.g., amines, thiols) can poison the catalyst. Purify the substrate.[14] | |

| Low Yield | Incomplete reaction. | See above. |

| Product instability during work-up. | Use a milder work-up procedure. | |

| Mechanical loss. | Ensure efficient extraction and purification. |

Table 2: Common Issues and Troubleshooting Strategies.

Safety: A Critical Imperative

Hydrogenation reactions, particularly at high pressure, carry significant inherent risks.[16] Adherence to strict safety protocols is non-negotiable.

-

Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air.[16] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[15][16][17]

-

High-Pressure Operations: Use only pressure-rated equipment.[15] Always perform reactions behind a blast shield.[16][18] First-time users must be supervised by experienced personnel.[17]

-

Pyrophoric Catalysts: Some hydrogenation catalysts (e.g., Raney Nickel, or dry Pd/C) are pyrophoric and can ignite upon contact with air. While the homogeneous catalysts discussed here are generally not pyrophoric, care should be taken with catalyst filtration residues. Keep catalysts and residues wet with solvent.[15]

-

Proper Venting: Always vent the reactor in a fume hood or to an external vent line.[17] Never vent directly into the laboratory space.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and consider anti-static footwear.[17]

Conclusion

The asymmetric hydrogenation of prochiral ketones is a powerful and elegant synthetic tool. A deep understanding of the underlying bifunctional mechanism allows for the rational selection of catalysts and reaction conditions. By following a systematic and meticulous experimental protocol, and with an unwavering commitment to safety, researchers can reliably access highly valuable, enantiopure chiral alcohols for a multitude of applications in science and industry.

References

-

Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. National Center for Biotechnology Information. [Link]

-

Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. ZZKD. [Link]

-

Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed. National Center for Biotechnology Information. [Link]

-

Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

-

Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. [Link]

-

Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use - PubMed. National Center for Biotechnology Information. [Link]

-

Origins of enantioselectivity in asymmetric ketone hydrogenation catalyzed by a RuH2(binap)(cydn) complex: insights from a computational study - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]

-

Ryoji Noyori - Nobel Lecture. NobelPrize.org. [Link]

-

asymmetric-hydrogenation-2015.pdf. ETH Zurich. [Link]

-

Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. American Chemical Society Publications. [Link]

-

Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. American Chemical Society Publications. [Link]

-

Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Organic-Chemistry.org. [Link]

-

Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use | Accounts of Chemical Research - ACS Publications. American Chemical Society Publications. [Link]

-

Hydrogenation: How we can make it safer | H.E.L Group. H.E.L Group. [Link]

-

Catalyst Directed Asymmetric Hydrogenation of Carbonyls - Macmillan Group. Princeton University. [Link]

-

The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Harvard University. [Link]

-

Hydrogenation Reactions - safety.pitt.edu. University of Pittsburgh. [Link]

-

Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - MDPI. MDPI. [Link]

-

Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. Chem-Station. [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. [Link]

-

High-Throughput Experimentation-Enabled Asymmetric Hydrogenation - ACS Publications. American Chemical Society Publications. [Link]

-

Pioneering Perspectives on Asymmetric Hydrogenation | Accounts of Chemical Research. American Chemical Society Publications. [Link]

-

Asymmetric Hydrogenation | PDF - Scribd. Scribd. [Link]

-

Asymmetric hydrogenation - Wikipedia. Wikipedia. [Link]

Sources

- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ethz.ch [ethz.ch]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Origins of enantioselectivity in asymmetric ketone hydrogenation catalyzed by a RuH2(binap)(cydn) complex: insights from a computational study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. njhjchem.com [njhjchem.com]

- 18. safety.pitt.edu [safety.pitt.edu]

Application Notes and Protocols: Enantioselective Reduction with Ketoreductases

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Stereoselectivity in Synthesis

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing essential building blocks for the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] Ketoreductases (KREDs), a class of oxidoreductase enzymes, have emerged as powerful biocatalysts for this purpose.[3][4] They offer exceptional stereoselectivity, operate under mild, environmentally friendly conditions, and can be engineered for improved activity and stability.[5][6] This guide provides a comprehensive overview and detailed protocols for utilizing ketoreductases in the laboratory, from initial screening to preparative-scale synthesis.

Ketoreductases catalyze the transfer of a hydride from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of a ketone, yielding a chiral alcohol.[7][8] The high degree of stereoselectivity arises from the enzyme's precisely organized active site, which preferentially binds the substrate in an orientation that exposes one of the two prochiral faces to the cofactor for hydride delivery.[9]

Understanding the Machinery: Ketoreductase Classes and Cofactor Regeneration

Ketoreductases are broadly classified into three main superfamilies based on their structural characteristics: short-chain dehydrogenases/reductases (SDRs), medium-chain dehydrogenases/reductases (MDRs), and aldo-keto reductases (AKRs).[3][10]

-

Short-Chain Dehydrogenases/Reductases (SDRs): This is the largest and most diverse family. They are typically monomeric or dimeric enzymes and do not require metal ions for catalysis. Their active site contains a conserved catalytic tetrad of Asn-Ser-Tyr-Lys.[3]

-

Medium-Chain Dehydrogenases/Reductases (MDRs): These enzymes are generally larger than SDRs and often require a zinc ion for structural integrity and catalytic activity.[8]

-

Aldo-Keto Reductases (AKRs): AKRs possess a characteristic (α/β)8 barrel structure and a conserved catalytic quartet of Asp-Tyr-Lys-His.[3][10]

A critical aspect of any KRED-catalyzed reduction is the regeneration of the expensive nicotinamide cofactor.[7][11] Since the cofactor is consumed stoichiometrically in the reaction, an efficient in-situ recycling system is essential for economic viability. Two primary strategies are commonly employed:

-

Substrate-Coupled Regeneration: This approach utilizes a sacrificial alcohol, most commonly isopropanol, in large excess. The KRED itself catalyzes the oxidation of isopropanol to acetone, thereby reducing the oxidized cofactor (NADP+ or NAD+) back to its active form (NADPH or NADH).[8][12]

-

Enzyme-Coupled Regeneration: This method employs a second enzyme and a corresponding substrate to regenerate the cofactor. A widely used system is glucose dehydrogenase (GDH) and glucose. GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.[1][13] Another common system is formate dehydrogenase (FDH) which uses formate as the sacrificial substrate.

Visualizing the Catalytic Cycle with Cofactor Regeneration

Caption: KRED catalytic cycle coupled with glucose dehydrogenase (GDH) for NADPH regeneration.

Experimental Protocols

Part 1: Screening for Ketoreductase Activity and Stereoselectivity

The initial and most crucial step is to identify a suitable KRED that can reduce the target ketone with high conversion and the desired stereoselectivity. Commercially available KRED screening kits offer a diverse panel of enzymes, making this process efficient.[14][15][16]

Materials:

-

Ketoreductase screening kit (e.g., from Codexis, Enzymaster, or Prozomix)[14][15][16]

-

Target ketone substrate

-

Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Cofactor (NADP+ or NAD+)

-

Cofactor regeneration system components:

-

Isopropanol-based: Isopropanol

-

GDH-based: Glucose dehydrogenase (GDH), D-glucose

-

-

96-well microtiter plates

-

Reaction vials (e.g., 1.5 mL HPLC vials)

-

Incubator shaker

-

Quenching solution (e.g., acetonitrile or ethyl acetate)

-

Analytical equipment for conversion and enantiomeric excess (ee) determination (GC or HPLC with a chiral column)

Protocol for High-Throughput Screening in 96-Well Plates:

-

Stock Solution Preparation:

-

Substrate Stock: Prepare a 100 mM stock solution of the ketone substrate in a suitable organic solvent (e.g., DMSO or isopropanol).

-

Cofactor Stock: Prepare a 20 mM stock solution of NADP+ or NAD+ in the reaction buffer.

-

GDH Stock (if applicable): Prepare a 10 mg/mL solution of GDH in the reaction buffer.

-

Glucose Stock (if applicable): Prepare a 1 M solution of D-glucose in the reaction buffer.

-

-

Reaction Setup (per well):

-

To each well of a 96-well plate, add the reaction components in the following order:

-

80 µL of reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

10 µL of cofactor stock solution (final concentration 1 mM)[17]

-

If using GDH regeneration:

-

10 µL of glucose stock solution (final concentration 50 mM)

-

5 µL of GDH stock solution

-

-

If using isopropanol regeneration:

-

10 µL of isopropanol (10% v/v)

-

-

5 µL of pre-weighed KRED from the screening kit (typically as lyophilized powder or cell-free extract).

-

Start the reaction by adding 5 µL of the substrate stock solution (final concentration 5 mM).

-

-

-

Incubation:

-

Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking (e.g., 250 rpm) for a set period (e.g., 24 hours).[9]

-

-

Reaction Quenching and Sample Preparation:

-

Add 100 µL of a quenching solvent (e.g., ethyl acetate containing an internal standard) to each well.

-

Seal the plate, vortex vigorously for 1-2 minutes to extract the product.

-

Centrifuge the plate to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a new 96-well plate for analysis.

-

-

Analysis:

-

Analyze the samples by chiral GC or HPLC to determine the percent conversion and the enantiomeric excess (% ee) of the alcohol product.

-

Part 2: Preparative Scale Synthesis

Once an optimal KRED has been identified, the reaction can be scaled up to produce larger quantities of the chiral alcohol.

Materials:

-

Selected ketoreductase (lyophilized powder, cell-free extract, or whole cells)

-

Target ketone substrate

-

Reaction buffer

-

Cofactor and regeneration system components

-

Reaction vessel (e.g., jacketed glass reactor with overhead stirring)

-

pH meter and controller (optional, but recommended for larger scales)

-

Work-up solvents (e.g., ethyl acetate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Purification equipment (e.g., flash chromatography system)

Protocol for a 1-Gram Scale Reaction:

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve the components of the cofactor regeneration system in the reaction buffer (e.g., 100 mL of 100 mM potassium phosphate buffer, pH 7.0). For a GDH/glucose system, this would include D-glucose (e.g., 1.1 equivalents relative to the ketone) and GDH (e.g., 5-10 mg).

-

Add the cofactor (NADP+ or NAD+) to a final concentration of approximately 0.1-1.0 mM.

-

Add the selected ketoreductase (e.g., 10-50 mg).

-

Adjust the pH of the solution to the desired value (typically between 6.5 and 8.0).

-

Begin stirring the solution at a controlled temperature (e.g., 25-35 °C).

-

Dissolve 1 gram of the ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., isopropanol, DMSO) and add it to the reaction mixture. The final concentration of the co-solvent should ideally be kept below 10-20% (v/v) to avoid enzyme denaturation.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by periodically taking small aliquots, quenching them with an organic solvent, and analyzing them by GC or HPLC.

-

-

Work-up and Purification:

-

Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of an organic solvent (e.g., 100 mL of ethyl acetate).

-

Stir the mixture vigorously for 15-30 minutes.

-

Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.

-

Combine the organic extracts and wash with brine.

-